3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small-molecule compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. This scaffold is characterized by a spirocyclic structure that integrates a piperidine ring fused to a diketopiperazine moiety. The compound is substituted at position 3 with an ethyl group and at position 8 with a 3-(trifluoromethyl)benzoyl moiety.
The trifluoromethylbenzoyl group likely contributes to enhanced lipophilicity and electron-withdrawing effects, which may improve interactions with hydrophobic enzyme pockets or receptors .
Properties
IUPAC Name |
3-ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-2-23-14(25)16(21-15(23)26)6-8-22(9-7-16)13(24)11-4-3-5-12(10-11)17(18,19)20/h3-5,10H,2,6-9H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZACYJJQOJVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, including the formation of the spirocyclic core and the introduction of the trifluoromethylbenzoyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.
Introduction of Trifluoromethylbenzoyl Group: This step typically involves the use of trifluoromethylbenzoyl chloride under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting key enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The 1,3,8-triazaspiro[4.5]decane-2,4-dione core serves as a versatile template for drug discovery. Key structural variations among analogs include:
*Estimated based on BI82917’s formula (C23H22F3N3O3).
Key Observations :
- The target compound’s 3-ethyl group balances steric bulk and lipophilicity compared to BI82917’s 4-methylbenzyl group, which may hinder membrane permeability .
- The 3-(trifluoromethyl)benzoyl group at position 8 is shared with BI82917, suggesting a role in target engagement (e.g., HIF prolyl hydroxylase inhibition) .
- Acetyl or benzyl substituents at position 8 (e.g., ) simplify synthesis but reduce target selectivity .
Target Compound :
While direct data on its activity is absent, structural analogs inhibit prolyl hydroxylase domain enzymes (PHD2/PHD3), which regulate hypoxia-inducible factors (HIFs). For example, compounds 11–16 in showed inhibitory activity against tPHD2, with substituents at positions 3 and 8 modulating potency . The trifluoromethylbenzoyl group may enhance binding to PHD2’s catalytic domain, similar to BI82917 .
BI82917 :
A close analog with a 4-methylbenzyl group at position 3. Its trifluoromethylbenzoyl moiety likely contributes to PHD2 inhibition, though steric bulk at position 3 may reduce bioavailability compared to the target compound .
WASp-targeting SMC #13 :
This analog (position 8: indenyl; position 3: methoxybenzyl/isobutyl) disrupts WASp-dependent processes in hematopoietic cells, demonstrating how substituent diversity enables tailored therapeutic effects (e.g., anticancer activity) .
RS102221 :
A neuroactive analog (position 8: dimethoxy-trifluoromethylphenylsulfonamido) acts as a 5-HT2C receptor antagonist, highlighting the scaffold’s adaptability for CNS targets .
Biological Activity
The compound 3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : 3-Ethyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Molecular Formula : C₁₄H₁₄F₃N₃O₂
- Molecular Weight : 319.28 g/mol
Research indicates that this compound may act as a P2X receptor antagonist , which is significant in various physiological processes including pain modulation and inflammation. The P2X receptors are a family of purinergic receptors that play crucial roles in neurotransmission and immune responses. By inhibiting these receptors, the compound may exhibit analgesic and anti-inflammatory effects .
Antimicrobial Activity
Studies have shown that derivatives of triazoles, similar to the target compound, exhibit potent antibacterial properties. For instance, compounds with similar structural motifs have demonstrated significant activity against various bacterial strains . The introduction of trifluoromethyl groups has been linked to enhanced lipophilicity and improved cell membrane penetration, leading to increased antimicrobial efficacy.
Anticancer Properties
Preliminary investigations into the anticancer potential of related compounds suggest that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The spirocyclic structure is believed to contribute to this activity by stabilizing specific conformations that interact with cellular targets.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the P2X receptor antagonistic activity of triazole derivatives; found significant inhibition at micromolar concentrations. |
| Study 2 | Evaluated the cytotoxic effects on cancer cell lines; reported IC50 values in the low micromolar range for compounds with similar structures. |
| Study 3 | Assessed antibacterial activity against Gram-positive and Gram-negative bacteria; demonstrated broad-spectrum efficacy with minimum inhibitory concentrations (MICs) below 100 µg/mL. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
